

Literature review of 2-Ethylamino-5-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 2-Ethylamino-5-methyl-3-nitropyridine

Cat. No.: B033918

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Foreword

The pyridine ring is a cornerstone of medicinal chemistry, serving as a privileged structural motif in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal scaffold for designing molecules that interact with biological targets. The introduction of a nitro group to this ring, creating nitropyridines, further enhances its utility by modulating its electronic character and providing a versatile chemical handle for synthetic transformations.[1] This guide focuses on a specific derivative, **2-Ethylamino-5-methyl-3-nitropyridine**, a compound of interest for researchers in drug discovery and development. We will explore its synthesis, characterization, potential reactivity, and the broader context of its biological significance, providing a comprehensive technical overview for laboratory professionals.

Physicochemical and Structural Properties

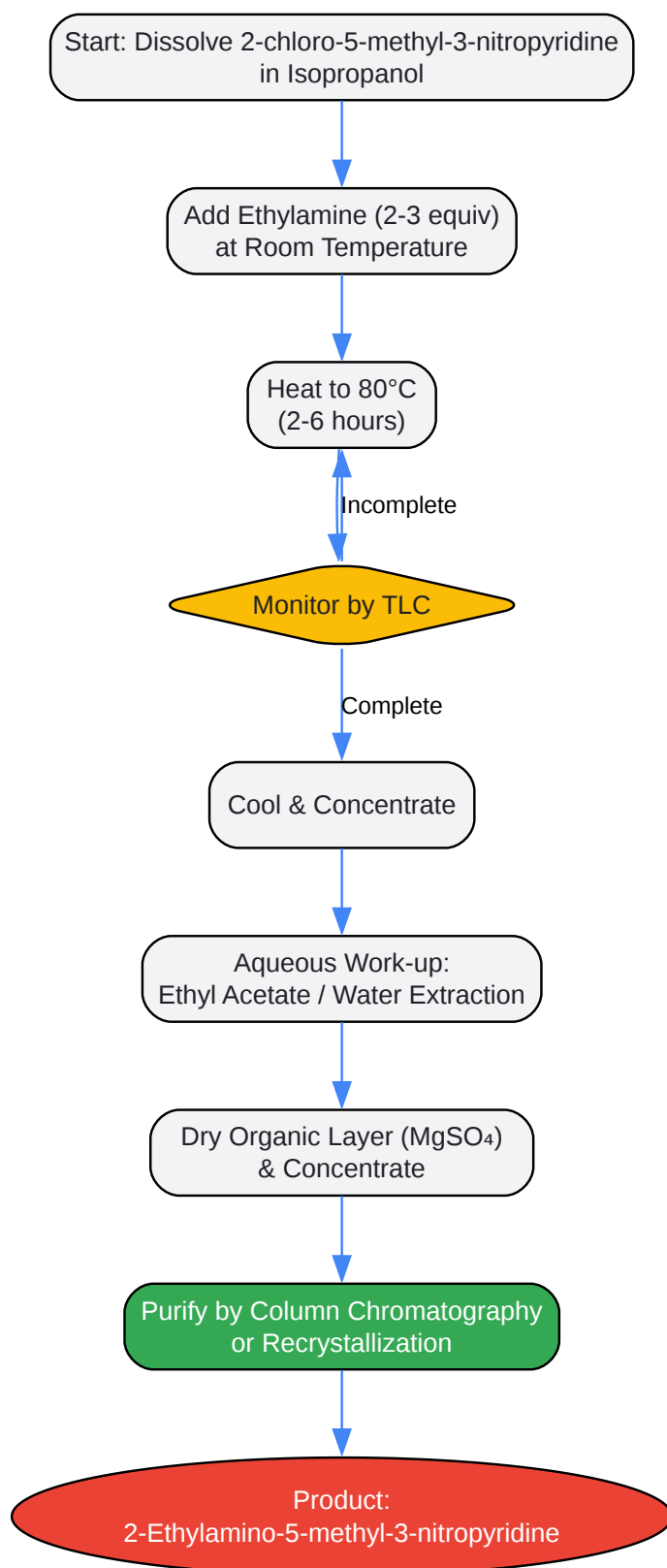
2-Ethylamino-5-methyl-3-nitropyridine (CAS No. 106690-40-8) is a substituted nitropyridine derivative. The core structure consists of a pyridine ring functionalized with an ethylamino group at the 2-position, a nitro group at the 3-position, and a methyl group at the 5-position. The strong electron-withdrawing nature of the nitro group significantly influences the electron distribution within the aromatic ring, impacting its reactivity and physicochemical properties.

Table 1: Core Physicochemical Data

Property	Value	Source
CAS Number	106690-40-8	[2]
Molecular Formula	C ₈ H ₁₁ N ₃ O ₂	[2]
Molecular Weight	181.19 g/mol	[2]
Appearance	Expected to be a yellow solid	Inferred from related compounds[3][4]
Melting Point	Not empirically determined; similar compounds melt >160°C	[5][6]
Solubility	Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol)	General chemical principles

The structural arrangement of the functional groups is critical. The proximity of the ethylamino and nitro groups allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and crystal packing.

Diagram 1: Chemical Structure and Functional Groups



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